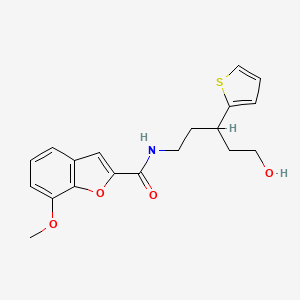

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-23-15-5-2-4-14-12-16(24-18(14)15)19(22)20-9-7-13(8-10-21)17-6-3-11-25-17/h2-6,11-13,21H,7-10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGUVBDDLRPETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(CCO)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

Industry: It can be employed in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

- Thiophene Derivatives: Thiophene-containing compounds are widely explored for their electronic properties and biological activity. For example, (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (compound 28, Figure 15 in ) demonstrates potent antiproliferative activity (IC₅₀ = 9.55 µM against breast cancer cells), attributed to its thiophene moiety and sulfonamide linkage, which enhance binding to tyrosine kinase receptors .

Benzofuran Derivatives : The 7-methoxybenzofuran core is analogous to natural products like psoralen, which intercalate into DNA. Synthetic benzofuran carboxamides, such as those reported by the Alsaid Mansour group, exhibit antiproliferative activity through kinase inhibition .

Hydroxyalkyl Linkers : The 5-hydroxypentyl chain in the target compound may improve solubility and hydrogen-bonding interactions, similar to deferoxamine mesilate (), where hydroxylamine groups enhance metal chelation.

Functional Analogues

Key functional comparisons include:

- Antiproliferative Agents: Thiophene derivatives like compound 29 (IC₅₀ = 9.39 µM) and 26–28 (IC₅₀ ~9–10 µM) outperform doxorubicin (IC₅₀ ~30 µM) in breast cancer models .

Sulfonamide and Heterocyclic Hybrids :

Compounds such as 24 and 25 (Figure 14, ) combine thiophene with sulfonamide or triazine groups, achieving IC₅₀ values <50 µM. The target compound’s carboxamide group could mimic sulfonamide interactions in ATP-binding pockets .

Pharmacokinetic and Toxicity Considerations

- Thiophene Fentanyl Analogues : highlights thiophene fentanyl hydrochloride, a structurally related opioid. While pharmacologically distinct, its thiophene group underscores the moiety’s versatility in drug design, though toxicity risks (e.g., unstudied toxicology) must be evaluated for the target compound .

- Hydrogen-Bonding Networks : The hydroxyl and methoxy groups may form hydrogen bonds critical for target engagement, as described in ’s analysis of intermolecular interactions .

Data Table: Key Comparative Parameters of Similar Compounds

Research Implications and Limitations

While the target compound’s structural features align with potent antiproliferative agents, empirical data on its activity, selectivity, and toxicity are absent in the provided evidence. Computational studies (e.g., density-functional theory, –2) could predict its electronic properties and binding affinity .

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-7-methoxybenzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H21NO4S

- Molecular Weight : 345.43 g/mol

- LogP : 3.1 (indicating moderate lipophilicity)

This compound features a benzofuran core, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

The mechanism by which benzofuran derivatives exert their anticancer effects typically involves:

- Inhibition of PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and proliferation. Inhibiting this pathway can lead to increased apoptosis in cancer cells.

3. Neuroprotective Effects

Benzofuran derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. They may act by:

- Inhibition of Acetylcholinesterase (AChE) : This action can help maintain acetylcholine levels in the brain, potentially improving cognitive function.

Case Study 1: In Vitro Evaluation

A study evaluated the biological activity of several benzofuran derivatives, including those structurally similar to this compound. The results indicated that these compounds effectively inhibited AChE with IC50 values ranging from 1 µM to 5 µM, demonstrating their potential use in treating cognitive disorders.

Case Study 2: In Vivo Studies

In vivo studies on related compounds have shown promising results in reducing tumor size in xenograft models. For instance, a derivative demonstrated a significant reduction in tumor volume by approximately 50% compared to control groups after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.